(2-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone
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Overview
Description
(2-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone is an organic compound that features a methoxyphenyl group and a methyl-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzoyl chloride with 1-methylimidazole in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of (2-hydroxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone.
Reduction: Formation of (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, while the imidazole moiety can interact with metal ions or other active sites within proteins .
Comparison with Similar Compounds
Similar Compounds
(2-Methoxyphenyl)(1H-imidazol-2-yl)methanone: Lacks the methyl group on the imidazole ring.
(2-Hydroxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone: Contains a hydroxyl group instead of a methoxy group.
(2-Methoxyphenyl)(1-methyl-1H-benzo[d]imidazol-2-yl)methanone: Features a benzimidazole moiety instead of an imidazole.
Uniqueness
(2-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone is unique due to the presence of both a methoxyphenyl group and a methyl-imidazole moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For example, the methoxy group can enhance solubility and membrane permeability, while the methyl-imidazole moiety can provide specific binding interactions with biological targets .
Properties
IUPAC Name |
(2-methoxyphenyl)-(1-methylimidazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14-8-7-13-12(14)11(15)9-5-3-4-6-10(9)16-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURYQMLYHLBDNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70489388 |
Source
|
Record name | (2-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70489388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62366-14-7 |
Source
|
Record name | (2-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70489388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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